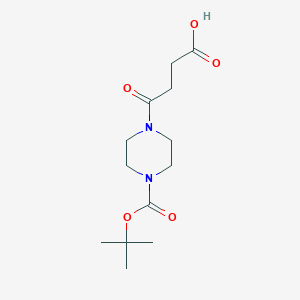

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Vue d'ensemble

Description

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxylic acid and tert-butyl ester groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of piperazine with an appropriate acylating agent.

Introduction of Carboxylic Acid Group:

Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) or thiolates (RS-) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is in the field of medicinal chemistry. It serves as a building block for synthesizing various bioactive compounds.

Case Study: CCR2b Receptor Antagonists

Research has indicated that derivatives of this compound can act as antagonists of the CCR2b receptor, which is implicated in inflammatory processes. The ability to modulate this receptor offers potential therapeutic avenues for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis of Peptides

The compound is also utilized in the synthesis of peptides through its reactive functional groups. Its structure allows for the introduction of piperazine moieties into peptide sequences, enhancing their biological activity.

Example: Synthesis of Piperazine-based Peptides

In a study focused on peptide synthesis, researchers employed this compound to create novel piperazine-containing peptides that exhibited improved binding affinities to specific receptors . This demonstrates its utility in developing new therapeutic agents.

Drug Development

The compound's structural components make it a candidate for drug development, particularly in designing small molecules with targeted biological activity.

Case Study: Anticancer Agents

A notable application is in the development of anticancer agents. Research has shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines. A study reported that derivatives of this compound exhibited significant antitumor activity, suggesting its potential as a lead compound in cancer therapy .

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it relevant in neuropharmacology. It can be modified to create compounds targeting neurological disorders.

Research Insights: CNS Activity

Studies have explored the central nervous system (CNS) activity of piperazine derivatives, indicating that modifications involving this compound could lead to new treatments for anxiety and depression disorders .

Mécanisme D'action

The mechanism of action of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid methyl ester

- 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid ethyl ester

- 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid stands out due to its tert-butyl ester group, which imparts unique steric and electronic properties. This makes it more resistant to hydrolysis and provides distinct reactivity compared to its methyl, ethyl, and isopropyl counterparts.

Activité Biologique

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS No. 288851-44-5) is a synthetic compound with a piperazine core that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H22N2O5

- Molecular Weight : 286.32 g/mol

- IUPAC Name : 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid

- PubChem CID : 545895

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an inhibitor of certain enzymatic activities, potentially affecting metabolic processes related to inflammation and cell proliferation.

Antitumor Activity

Research indicates that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, studies have shown that piperazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

| Study | Compound | Biological Activity | Method |

|---|---|---|---|

| Cho et al., 2017 | Trametinib + 4-Methylumbelliferone | Antitumor effects via ERK blockade | In vitro and in vivo assays |

| Seganish et al., 2015 | IRAK4 inhibitors | Potent inhibition of cancer cell lines | High throughput screening |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are crucial for treating various inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

-

Combination Therapy in Cancer Treatment :

- A study investigated the combined effects of piperazine derivatives with established chemotherapeutics, demonstrating enhanced efficacy against malignant pleural mesothelioma (MPM) through synergistic action on the MAPK pathway.

-

Metabolic Pathway Modulation :

- Research on related compounds revealed their ability to influence metabolic pathways linked to fatty acid synthesis and cholesterol metabolism, suggesting potential applications in metabolic disorders.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the compound has a moderate safety profile; however, detailed toxicological studies are necessary to establish its safety for therapeutic use.

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNADSVMXTWJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338011 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288851-44-5 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.